molecular formula C11H10BrN3O2 B13198888 (E)-5-Bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide

(E)-5-Bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide

Cat. No.: B13198888
M. Wt: 296.12 g/mol
InChI Key: BYESNCQSTIECKI-UHFFFAOYSA-N
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Description

(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to an isoquinoline ring system. The unique structural features of this compound make it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-methoxyisoquinoline, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The hydroxy group can be introduced using hydroxylamine derivatives under controlled pH conditions, while the carboximidamide group is typically formed through the reaction with cyanamide derivatives .

Industrial Production Methods: Industrial production of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated isoquinoline derivative.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt cellular pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (E)-5-Bromo-N’-hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the hydroxy and methoxy groups enhance its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

5-bromo-N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H10BrN3O2/c1-17-6-4-8-7(9(12)5-6)2-3-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15)

InChI Key

BYESNCQSTIECKI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br

Canonical SMILES

COC1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br

Origin of Product

United States

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